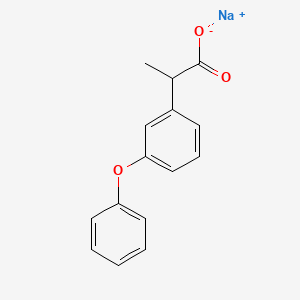

Fenoprofen sodium

Übersicht

Beschreibung

Fenoprofen sodium is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the relief of mild to moderate pain and the symptoms of rheumatoid arthritis and osteoarthritis . It is a propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties . This compound works by inhibiting the synthesis of prostaglandins, which are compounds involved in inflammation and pain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fenoprofen sodium can be synthesized through several methods. One common method involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of a base to form 3-phenoxyphenylacrylic acid. This intermediate is then hydrogenated to produce 3-phenoxyphenylpropionic acid, which is subsequently converted to fenoprofen through a series of reactions .

Industrial Production Methods

In industrial settings, this compound is typically produced through a multi-step synthesis process that involves the use of various reagents and catalysts to ensure high yield and purity. The process often includes steps such as esterification, hydrogenation, and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Polymer Interaction Reactions

Fenoprofen sodium exhibits amphiphilic behavior, leading to interactions with polymers like poly(ethylene oxide) (PEO) . Studies reveal:

Mechanistic Insight :

- Interactions occur at the molecular level, not micellar, leading to dissolution of fenoprofen’s mesophase .

Drug-Drug Interaction Reactions

This compound’s albumin-binding affinity drives displacement interactions:

Chemical Stability :

Chiral Inversion and Stereochemistry

This compound exists as a racemic mixture [(±)-form]. Key reactions include:

- (R)-Enantiomer undergoes stereoselective inversion to the active (S)-enantiomer in vivo .

- pKa : 4.5 at 25°C, influencing protonation/deprotonation in physiological environments .

Structural Data :

Stability and Degradation Reactions

Analytical Data :

Wissenschaftliche Forschungsanwendungen

Fenoprofen sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of drug synthesis and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Medicine: Studied for its therapeutic effects in treating pain and inflammation, as well as its potential side effects.

Industry: Used in the development of new drug formulations and delivery systems

Wirkmechanismus

Fenoprofen sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By decreasing the production of prostaglandins, fenoprofen reduces inflammation, pain, and fever . The compound primarily targets COX-2, which is responsible for the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ibuprofen: Another propionic acid derivative with similar analgesic and anti-inflammatory properties.

Naproxen: A related NSAID with a longer duration of action.

Ketoprofen: Similar in structure and function, but with different pharmacokinetic properties.

Uniqueness

Fenoprofen sodium is unique in its specific inhibition of COX-2 and its relatively short half-life, which allows for rapid onset and offset of action . Compared to ibuprofen and naproxen, fenoprofen may cause fewer gastrointestinal side effects .

Biologische Aktivität

Fenoprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) commonly used for pain relief and the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—mediators of inflammation and pain. Recent studies have also highlighted its unique biological activities beyond COX inhibition, particularly its role as a positive allosteric modulator (PAM) at melanocortin receptors.

This compound exhibits its biological activity through several mechanisms:

- COX Inhibition : As an NSAID, fenoprofen inhibits COX-1 and COX-2 enzymes, reducing the production of pro-inflammatory prostaglandins. This action alleviates pain and inflammation associated with various conditions .

- Melanocortin Receptor Modulation : Recent research has shown that fenoprofen acts as a PAM at melanocortin receptors (specifically MC3, MC4, and MC5). This activity enhances the effects of endogenous melanocortin peptides like alpha-melanocyte-stimulating hormone (αMSH), promoting biological responses such as increased phagocytosis by macrophages .

Efficacy in Pain Management

This compound has been evaluated for its efficacy in managing postoperative pain. A systematic review of five studies involving 696 participants demonstrated that a single dose of 200 mg fenoprofen provided significant pain relief compared to placebo, with a number needed to treat (NNT) of 2.3 for achieving at least 50% pain relief within 4 to 6 hours . This level of efficacy is comparable to other NSAIDs like ibuprofen.

Study on Postoperative Pain Relief

In one clinical trial, participants who underwent third molar extraction received varying doses of fenoprofen. The results indicated that higher doses correlated with better pain relief outcomes, although adverse events were similar between fenoprofen and placebo groups .

Research on Melanocortin Receptor Activity

A study investigating the PAM activity of fenoprofen revealed that it significantly enhanced cAMP production when combined with suboptimal concentrations of αMSH in human and mouse models. This suggests that fenoprofen's effects are not solely due to COX inhibition but also involve modulation of melanocortin signaling pathways, which may have implications for treating inflammatory diseases .

Pharmacokinetics

Fenoprofen is well-absorbed from the gastrointestinal tract when administered orally. Studies indicate that both sodium and calcium salts of fenoprofen exhibit similar pharmacokinetic profiles, with rapid absorption leading to effective plasma concentrations for therapeutic action .

Data Summary

The following table summarizes key findings from clinical studies regarding the efficacy and safety profile of this compound:

| Study | Population | Dosage | Pain Relief (%) | NNT | Adverse Events |

|---|---|---|---|---|---|

| Postoperative Pain Relief Study | 696 participants | 200 mg | 57% | 2.3 | Similar to placebo |

| Melanocortin Receptor Study | Mouse models | N/A | Enhanced phagocytosis | N/A | N/A |

Eigenschaften

IUPAC Name |

sodium;2-(3-phenoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3.Na/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKIYGXHDKTNFO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956173 | |

| Record name | Sodium 2-(3-phenoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34691-31-1 | |

| Record name | Fenoprofen sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(3-phenoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENOPROFEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869607J16Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fenoprofen sodium, like other NSAIDs, primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. While the provided abstracts don't delve into specific COX isoforms (COX-1 and COX-2), research suggests that this compound displays a preference for inhibiting COX-1 [, ]. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX activity, this compound reduces prostaglandin synthesis, thereby alleviating inflammation and associated symptoms.

A: Research indicates that this compound demonstrates potent inhibition of platelet aggregation, surpassing the efficacy of Aspirin and phenylbutazone in some studies []. Specifically, it effectively inhibits collagen-induced platelet aggregation in both in vitro (human, rabbit, and guinea pig) and in vivo (rabbit and guinea pig) settings []. This suggests its potential utility in conditions where platelet aggregation plays a significant role.

A: While this compound exhibits anti-inflammatory properties, a double-masked trial investigating its topical application for chronic aphakic cystoid macular edema found it to be ineffective []. This suggests that its anti-inflammatory action might not be sufficient to counter the specific pathophysiology of this condition.

A: Interestingly, both this compound and its calcium salt (Fenoprofen calcium) exhibit thermotropic liquid crystalline properties []. This means they can transition between different liquid crystal phases upon heating or cooling. The implications of these mesomorphic properties on drug delivery and formulation are areas of potential research interest.

A: The provided research highlights some limitations. For instance, the study on chronic aphakic cystoid macular edema had a small sample size, potentially impacting the conclusiveness of the findings []. Additionally, detailed information on the long-term effects, optimal drug delivery strategies, and potential for resistance development with this compound is limited in the provided abstracts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.